molecular formula C16H18N4O4 B2797573 6-(3-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one CAS No. 2034273-37-3

6-(3-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one

Cat. No. B2797573
M. Wt: 330.344
InChI Key: RIFHNSVSNTZICI-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The structure can be described in terms of the functional groups present.



Synthesis Analysis

This involves detailing the methods used to synthesize the compound, including the starting materials, reagents, and conditions. The yield and purity of the product are also typically reported.



Molecular Structure Analysis

This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including the conditions, reagents, and products of these reactions.



Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, and stability. Spectroscopic properties can also be included here.


Scientific Research Applications

Synthesis and Chemical Properties

Research in organic and biomolecular chemistry often explores the synthesis of complex molecules that include dihydropyridin and pyridazinone frameworks, similar to the one mentioned. For example, the study by Sachdeva, Dolzhenko, and Chui (2012) detailed a novel thermal rearrangement in the reaction of guanidines with ortho esters, leading to the formation of pyrimido[1,2-a][1,3,5]triazin-6-ones, showcasing the intricate chemical transformations these molecules can undergo (Sachdeva, Dolzhenko, & Chui, 2012).

Biological Evaluation

Another avenue of research involves the biological evaluation of derivatives of dihydropyridines and pyridazinones for potential therapeutic applications. Shainova et al. (2019) synthesized and evaluated 3-O-substituted 1-benzyl-6-oxo-1,6-dihydropyridazine derivatives, highlighting the process of modifying these molecules to explore their biological activities (Shainova, Gomktsyan, Karapetyan, & Yengoyan, 2019).

Pharmacological Applications

Compounds with azetidine and dihydropyridin units have been investigated for their potential pharmacological benefits. For instance, Ravi et al. (2020) discussed the synthesis, characterization, and pharmacological evaluation of azo dyes incorporating 2-aminothiazole and pyridone derivatives, indicating the diverse applications of such compounds in medicine and biotechnology (Ravi, J, M, Kumar, & Kandgal, 2020).

Safety And Hazards

This involves studying the toxicity, flammability, and environmental impact of the compound. Safety data sheets (SDS) are often used as a source of this information.


Future Directions

This involves discussing potential applications of the compound and areas for future research.


properties

IUPAC Name

6-[3-(1,2-dimethyl-6-oxopyridin-4-yl)oxyazetidine-1-carbonyl]-2-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4/c1-10-6-11(7-15(22)18(10)2)24-12-8-20(9-12)16(23)13-4-5-14(21)19(3)17-13/h4-7,12H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIFHNSVSNTZICI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CN(C2)C(=O)C3=NN(C(=O)C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one

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